molecular formula C7H18ClN B227974 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose CAS No. 13242-48-3

2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose

Cat. No. B227974
CAS RN: 13242-48-3
M. Wt: 288.25 g/mol
InChI Key: BAKQMOSGYGQJOJ-OSUNSFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose, also known as Ac 3,4-AnMan, is a chemical compound that belongs to the class of carbohydrates. It is a derivative of mannose and is widely used in scientific research for its various applications.

Scientific Research Applications

2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various applications in scientific research. It is used as a substrate for enzymes such as glycosidases and glycosyltransferases. It is also used as a precursor for the synthesis of other carbohydrates such as oligosaccharides and glycosides. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is also used in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response.

Mechanism Of Action

2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan acts as a substrate for enzymes such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis or transfer of sugar moieties from 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan to other molecules. This leads to the formation of glycoconjugates, which play important roles in various biological processes.

Biochemical And Physiological Effects

2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects. It is involved in the synthesis of glycoconjugates, which are important in various biological processes such as cell signaling and immune response. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in lab experiments is its availability. It is relatively easy to synthesize and is commercially available. Another advantage is its stability, which makes it suitable for long-term storage. However, one limitation of using 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is its high cost compared to other carbohydrates.

Future Directions

There are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan. One direction is the synthesis of new derivatives of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan with improved properties such as increased stability or enhanced biological activity. Another direction is the investigation of the role of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan in various biological processes such as cell signaling and immune response. Finally, the development of new methods for the synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan and its derivatives is also an important future direction.
Conclusion:
In conclusion, 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan is a carbohydrate derivative that has various applications in scientific research. It is used as a substrate for enzymes, a precursor for the synthesis of other carbohydrates, and in the synthesis of glycoconjugates. 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan has various biochemical and physiological effects and has been shown to have anti-inflammatory and anti-tumor properties. Although there are some limitations to its use in lab experiments, there are several future directions for the research on 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan.

Synthesis Methods

The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose 3,4-AnMan involves the acetylation of mannose using acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or pyridine. The product obtained is then purified using various techniques such as column chromatography or recrystallization.

properties

CAS RN

13242-48-3

Product Name

2,3,4-Tri-O-acetyl-1,6-anhydromannopyranose

Molecular Formula

C7H18ClN

Molecular Weight

288.25 g/mol

IUPAC Name

[(1S,2R,3S,4S,5S)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m0/s1

InChI Key

BAKQMOSGYGQJOJ-OSUNSFLBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2CO[C@@H](O2)[C@H]([C@H]1OC(=O)C)OC(=O)C

SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C

synonyms

2,3,4-tri-O-acetyl-1,6-anhydro-D-mannopyranose
2,3,4-tri-O-acetyl-1,6-anhydromannopyranose
2,3,4-triAc-AHMan

Origin of Product

United States

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